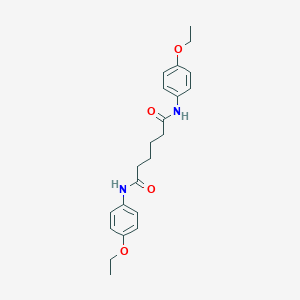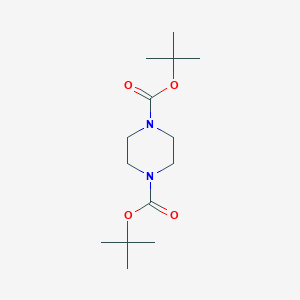![molecular formula C19H21NO4 B185564 Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate CAS No. 6255-02-3](/img/structure/B185564.png)
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate, also known as PMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. PMB is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are produced in response to tissue damage or infection. By inhibiting COX enzymes, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate reduces the production of prostaglandins, thereby reducing inflammation. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to modulate the activity of various signaling pathways involved in cell growth and survival, which could contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has also been found to modulate the expression of various genes involved in cell growth and survival, which could contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate for lab experiments is its well-defined chemical structure, which allows for precise control of experimental conditions. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is relatively easy to synthesize and is readily available. However, one limitation of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is its potential toxicity, which could limit its use in certain experiments. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate and its effects on various signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate in the treatment of various diseases.
Synthesis Methods
The synthesis of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenol and acetic anhydride to form 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid. This intermediate is then esterified with propyl alcohol to form Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate. The synthesis of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is a multistep process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
6255-02-3 |
|---|---|
Product Name |
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate |
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
propyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-12-23-19(22)15-8-10-16(11-9-15)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChI Key |
TVINNSPLEWMBKA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
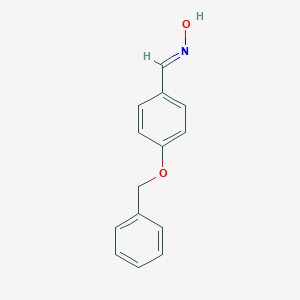
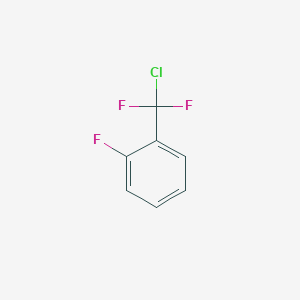


![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)
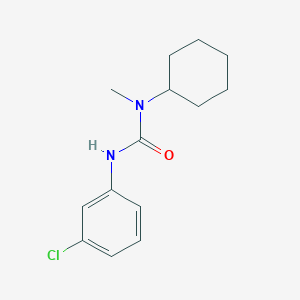
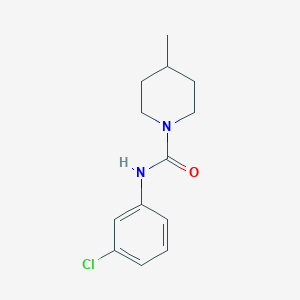
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
